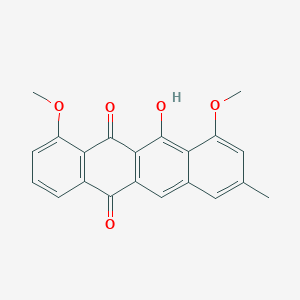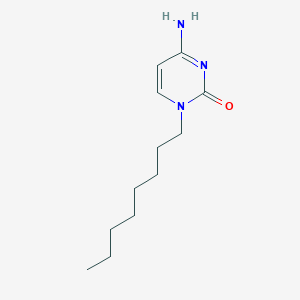![molecular formula C22H32O2Si B14269237 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol CAS No. 138967-36-9](/img/structure/B14269237.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under various conditions .
Métodos De Preparación
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol typically involves the reaction of the corresponding alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like DMAP or imidazole . The industrial production methods are similar, involving the use of electrophilic sources of TBDPS and latent nucleophilicity of the hydroxyl group .
Análisis De Reacciones Químicas
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid (TFA), acetic acid, and fluoride sources . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol involves the protection of hydroxyl groups in organic molecules. The TBDPS group provides steric hindrance and stability, preventing unwanted reactions at the protected hydroxyl site. The molecular targets and pathways involved include the formation of stable silyl ethers that can withstand various reaction conditions .
Comparación Con Compuestos Similares
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less resistant to acidic conditions compared to TBDPS.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride sources but less stable under acidic conditions compared to TBDPS.
Trimethylsilyl (TMS): Easily removed in the presence of TBDPS, making it less stable.
The uniqueness of this compound lies in its increased stability towards acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex organic synthesis .
Propiedades
Número CAS |
138967-36-9 |
|---|---|
Fórmula molecular |
C22H32O2Si |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-4-methylpentan-2-ol |
InChI |
InChI=1S/C22H32O2Si/c1-18(23)17-22(5,6)24-25(21(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18,23H,17H2,1-6H3 |
Clave InChI |
FPLHFBCTXXMEBP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


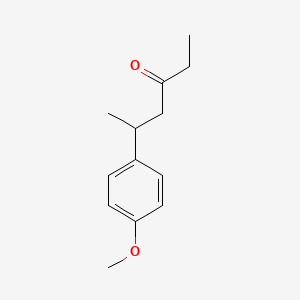
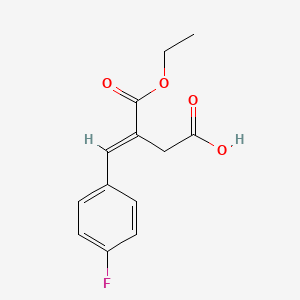
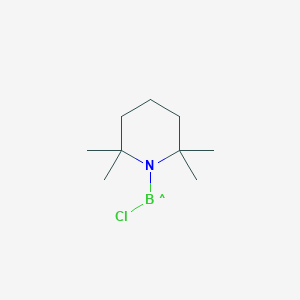
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
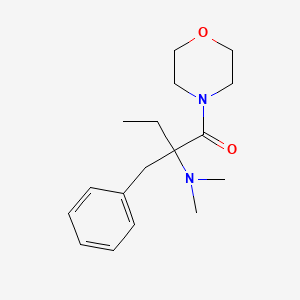
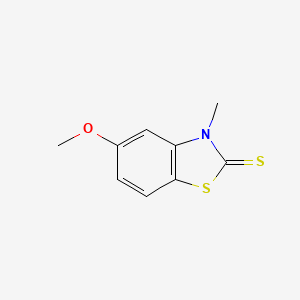
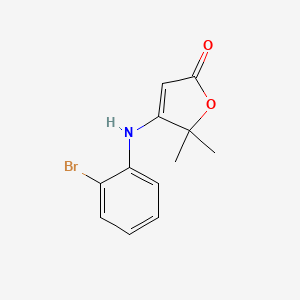


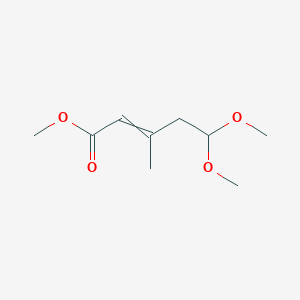
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
